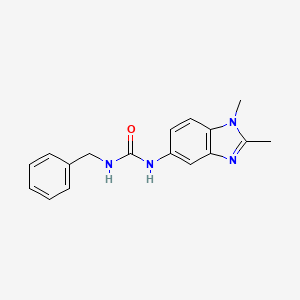![molecular formula C25H35N5O2 B4070105 N-[1-(1'-acetyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B4070105.png)
N-[1-(1'-acetyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-4-phenylbutanamide
Overview
Description
N-[1-(1'-acetyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-4-phenylbutanamide, commonly known as ABP-700, is a novel compound that has gained attention in the scientific community for its potential use in anesthesia and sedation. ABP-700 is a selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in cognitive function, memory, and learning.
Mechanism of Action
ABP-700 works by selectively blocking the M1 muscarinic acetylcholine receptor, which is involved in cognitive function, memory, and learning. By blocking this receptor, ABP-700 can produce sedation and anesthesia without affecting other important physiological functions such as breathing and heart rate.
Biochemical and Physiological Effects:
ABP-700 has been found to produce sedation and anesthesia in preclinical studies, without affecting breathing and heart rate. ABP-700 has also been shown to have low toxicity and good selectivity for the M1 muscarinic acetylcholine receptor.
Advantages and Limitations for Lab Experiments
ABP-700 has several advantages for lab experiments, including its rapid onset and offset of action, favorable pharmacokinetic profile, and selectivity for the M1 muscarinic acetylcholine receptor. However, ABP-700 also has limitations, including the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on ABP-700, including:
1. Clinical trials to determine the safety and efficacy of ABP-700 in humans.
2. Studies to investigate the potential use of ABP-700 in other areas, such as pain management and anxiety disorders.
3. Development of new compounds based on ABP-700 for use in anesthesia and sedation.
4. Studies to investigate the mechanism of action of ABP-700 and its effects on cognitive function, memory, and learning.
5. Further optimization of the synthesis method to improve yields and purity of ABP-700.
In conclusion, ABP-700 is a novel compound with potential use in anesthesia and sedation. Its selective antagonism of the M1 muscarinic acetylcholine receptor makes it an attractive candidate for further research and development. However, more studies are needed to determine its safety and efficacy in humans and to investigate its potential use in other areas of medicine.
Scientific Research Applications
ABP-700 has been studied extensively for its potential use in anesthesia and sedation. In preclinical studies, ABP-700 has been shown to have a rapid onset and offset of action, which is desirable for anesthesia and sedation. ABP-700 has also been found to have a favorable pharmacokinetic profile, with low toxicity and good selectivity for the M1 muscarinic acetylcholine receptor.
properties
IUPAC Name |
N-[2-[1-(1-acetylpiperidin-4-yl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-20(31)28-16-11-22(12-17-28)29-18-13-23(14-19-29)30-24(10-15-26-30)27-25(32)9-5-8-21-6-3-2-4-7-21/h2-4,6-7,10,15,22-23H,5,8-9,11-14,16-19H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKCEDOVQZYTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4070022.png)

![1-[(1,3-benzoxazol-2-ylthio)methyl]-2-(methylthio)cyclohexanol](/img/structure/B4070042.png)
![methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4070059.png)
![6-amino-4-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070061.png)
![ethyl 4-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070066.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate](/img/structure/B4070074.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B4070081.png)
![2-{[3-(benzyloxy)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070082.png)
![N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-methylphenyl)malonamide](/img/structure/B4070088.png)
![2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070092.png)
![1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4070108.png)
![N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4070115.png)
![methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate](/img/structure/B4070116.png)